N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide

Medicinal Chemistry Kinase Inhibitors Purity Analysis

N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide (CAS 524017-40-1) is a synthetic small molecule featuring a constrained 2-azabicyclo[2.2.1]heptane scaffold linked via a carboxamide to a 5-bromothiazole ring. It belongs to the class of amino‑azaheterocyclic carboxamides, which are widely explored as kinase hinge‑binding motifs, particularly against Receptor‑Interacting Protein 1 (RIP1) kinase.

Molecular Formula C10H12BrN3OS
Molecular Weight 302.19 g/mol
CAS No. 524017-40-1
Cat. No. B3270324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide
CAS524017-40-1
Molecular FormulaC10H12BrN3OS
Molecular Weight302.19 g/mol
Structural Identifiers
SMILESC1C2CC(C1NC2)NC(=O)C3=NC=C(S3)Br
InChIInChI=1S/C10H12BrN3OS/c11-8-4-13-10(16-8)9(15)14-7-2-5-1-6(7)12-3-5/h4-7,12H,1-3H2,(H,14,15)
InChIKeyHHKDWMLJOKQDIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide (CAS 524017-40-1): Key Intermediate for RIP1 Kinase-Targeted Therapeutics


N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide (CAS 524017-40-1) is a synthetic small molecule featuring a constrained 2-azabicyclo[2.2.1]heptane scaffold linked via a carboxamide to a 5-bromothiazole ring . It belongs to the class of amino‑azaheterocyclic carboxamides, which are widely explored as kinase hinge‑binding motifs, particularly against Receptor‑Interacting Protein 1 (RIP1) kinase [1]. The compound is available at research‑grade purity (≥95%) from multiple vendors and serves as a versatile building block for structure‑activity relationship (SAR) studies, fragment‑based lead discovery, and PROTAC linker conjugation .

Why N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide Cannot Be Replaced by Its 5‑yl Isomer or Chloro Analog


The 6‑yl substitution pattern on the 2‑azabicyclo[2.2.1]heptane ring is not interchangeable with the 5‑yl isomer. In related kinase inhibitors, the vector of the carboxamide linkage determines the trajectory of the heterocyclic ring into the kinase hinge or allosteric pocket. Swapping to the 5‑yl isomer (CAS 524016‑10‑2) or replacing bromine with chlorine (CAS 524017‑41‑2) alters the steric bulk, halogen‑bonding capacity, and conformational preferences of the molecule, potentially leading to loss of target engagement or selectivity as observed for structurally analogous RIP1 inhibitor leads [1]. The bromine atom at the 5‑position of the thiazole provides a synthetic handle for further diversification (e.g., Suzuki coupling) that the chloro analog cannot replicate under identical mild conditions [2].

Quantitative Differentiation Evidence for N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide Against Closest Analogs


Positional Isomer Purity Comparison: 6‑yl Bromo vs. 5‑yl Bromo Isomer

Head‑to‑head vendor‑supplied purity data show that the 6‑yl bromo isomer (CAS 524017‑40‑1) is commercially available at 98% purity , whereas the 5‑yl bromo isomer (CAS 524016‑10‑2) is typically offered at 95% purity . This 3% absolute purity difference reduces the burden of purification for downstream synthetic steps.

Medicinal Chemistry Kinase Inhibitors Purity Analysis

Halogen Substitution Impact: 6‑yl Bromo vs. 6‑yl Chloro Analog Molecular Properties

Cross‑study comparison of calculated physicochemical properties reveals that the 6‑yl bromo compound (MW 302.19 g/mol, cLogP ≈ 0.9) possesses higher molecular weight and lipophilicity than the 6‑yl chloro analog (MW 257.75 g/mol, cLogP ≈ 0.5) . The heavier bromine atom provides a larger van der Waals surface area (28.3 vs. 19.8 Ų for chlorine), which can enhance hydrophobic interactions and halogen bonding in RIP1 kinase active sites [1].

Drug Design Physicochemical Properties Kinase Selectivity

Synthetic Versatility: Bromine as a Superior Handle for Cross-Coupling Chemistry

The 5‑bromo substituent on the thiazole ring enables palladium‑catalyzed Suzuki, Negishi, or Buchwald‑Hartwig couplings under conditions where the corresponding 5‑chloro analog is unreactive [1]. In a representative model system, 5‑bromothiazole‑2‑carboxamide derivatives underwent Suzuki coupling with phenylboronic acid at 80 °C in 2 h with >90% conversion, while 5‑chlorothiazole analogs required 110 °C and 12 h to reach 60% conversion [2]. This reactivity advantage is directly transferable to the 6‑yl azabicyclo series.

Synthetic Chemistry Cross-Coupling Building Block Utility

Optimal Use Cases for N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide in Drug Discovery and Chemical Biology


RIP1 Kinase Inhibitor Lead Optimization

The compound’s rigid azabicycloheptane scaffold mimics the proline‑rich motif found in RIP1 kinase inhibitors such as GSK2982772 [1]. Its 6‑yl attachment point projects the bromothiazole into the kinase hinge region, enabling rapid SAR exploration via Suzuki coupling at the bromine position. Research teams can procure the 98% pure building block to synthesize focused libraries aimed at improving RIP1 selectivity over RIP3, a known challenge in necroptosis inhibitor development [1].

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 302 Da and cLogP ≈ 0.9, the compound adheres to the ‘rule of three’ guidelines for fragments [2]. Its bromine atom provides anomalous scattering for X‑ray crystallographic phasing, facilitating rapid structure determination of protein‑ligand complexes. The 6‑yl isomer’s distinct trajectory compared to the 5‑yl isomer makes it a valuable control probe in fragment screening campaigns targeting ATP‑binding pockets [2].

PROTAC Linker Conjugation and Bifunctional Degrader Synthesis

The 6‑yl azabicycloheptane nitrogen serves as a convenient handle for PEG‑linker attachment without compromising the bromothiazole’s ability to engage the target protein of interest [3]. The bromine can be further derivatized post‑linker installation, enabling late‑stage diversification strategies that are inaccessible with the chloro analog due to its lower cross‑coupling reactivity [3].

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